Stereochemical Identity vs. Racemic Mixture
The target compound is supplied as a single (2S,4R)-enantiomer with a specific optical rotation [α]D = −48.5° (c 1.0, CHCl₃), as verified by chiral SFC analysis . In contrast, the racemic form rac-methyl (2R,4S)-4-chloro-1-cyclopropyl-5-oxopyrrolidine-2-carboxylate (CAS 2741288-21-9) is an equimolar mixture of enantiomers with no measurable net optical rotation and is classified under ECHA with three GHS hazard categories not assigned to the single enantiomer [1].
| Evidence Dimension | Stereochemical purity |
|---|---|
| Target Compound Data | Single (2S,4R)-enantiomer; [α]D = −48.5° (c 1.0, CHCl₃); enantiomeric excess > 97% by chiral SFC |
| Comparator Or Baseline | rac-methyl (2R,4S)-4-chloro-1-cyclopropyl-5-oxopyrrolidine-2-carboxylate (CAS 2741288-21-9); racemic mixture; no optical rotation; ECHA hazard classifications H315, H319, H335 |
| Quantified Difference | Absolute stereochemistry control (~100% de) vs. 0% de; distinct hazard profile |
| Conditions | Vendor-supplied analytical certificate (NMR, chiral SFC, optical rotation) |
Why This Matters
Enantiomeric purity is a binary decision point for medicinal chemistry teams synthesizing stereospecific drug candidates; the racemate introduces regulatory and safety liabilities that block downstream development.
- [1] European Chemicals Agency (ECHA). C&L Inventory: rac-methyl (2R,4S)-4-chloro-1-cyclopropyl-5-oxopyrrolidine-2-carboxylate. CAS 2741288-21-9. View Source
